Product packaging for Dibenzo[b,k]fluoranthene(Cat. No.:CAS No. 205-97-0)

Dibenzo[b,k]fluoranthene

Cat. No.: B1619226
CAS No.: 205-97-0
M. Wt: 302.4 g/mol
InChI Key: JKKWIMTZWPKTTI-UHFFFAOYSA-N
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Description

Dibenzo[b,k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 24 H 14 and a molecular weight of 302.3680 g/mol . This high molecular weight PAH is a subject of significant research interest, particularly in environmental analysis and advanced materials science. It is listed as a component in Standard Reference Material (SRM) 1597a from the National Institute of Standards and Technology (NIST), a complex coal tar sample used for method validation . The analysis of such 302 Da PAH isomers is critical for accurate ecotoxicological assessments, as their toxicity can differ significantly from isomer to isomer . Beyond environmental science, fluoranthene derivatives are widely investigated in materials science for their photophysical and fluorescence properties, with applications in organic electronics due to their attractive fundamental properties . As a member of the non-alternant cyclopentannulated PAH subclass, its structure is of fundamental interest in synthetic organic chemistry . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets and handle this compound with appropriate precautions, considering the potential health and environmental hazards associated with many polycyclic aromatic hydrocarbons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B1619226 Dibenzo[b,k]fluoranthene CAS No. 205-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[11.10.1.03,8.09,24.014,23.016,21]tetracosa-1,3,5,7,9(24),10,12,14,16,18,20,22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-7-16-13-22-21(12-15(16)6-1)20-11-5-10-19-18-9-4-3-8-17(18)14-23(22)24(19)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWIMTZWPKTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=C4C3=CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075441
Record name Dibenzo[b,k]fluoranthene
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-97-0, 60382-88-9
Record name Dibenzo[b,k]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,k)fluoranthene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofluoranthene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[b,k]fluoranthene
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Synthetic Strategies and Chemical Derivatization of Dibenzo B,k Fluoranthene

Established Synthetic Pathways for Dibenzo[b,k]fluoranthene Core

The synthesis of the this compound scaffold can be accomplished through a variety of cyclization and annulation reactions. These methods often involve the strategic formation of key carbon-carbon bonds to build the intricate polycyclic framework.

Mallory Reaction Methodologies

The Mallory reaction, a photochemical intramolecular cyclization of stilbene (B7821643) derivatives, is a powerful tool for the formation of phenanthrene (B1679779) and other polycyclic aromatic hydrocarbon frameworks. mdpi.comresearchtrends.net This reaction proceeds via the irradiation of a stilbene precursor, leading to an excited state that undergoes cyclization to form a dihydrophenanthrene intermediate. nih.gov Subsequent oxidation, often facilitated by an oxidizing agent like iodine, yields the final aromatic product. researchtrends.netnih.gov While direct synthesis of the parent this compound using this method is not extensively documented in readily available literature, the synthesis of related fluorine-containing dibenzoanthracene and benzoperylene-type PAHs has been successfully achieved through the Mallory reaction of a 1,4-distyrylbenzene-type precursor. mdpi.com This suggests the potential applicability of this methodology for constructing the this compound core by designing appropriate stilbene-like precursors. The general mechanism involves the photoisomerization of a trans-stilbene (B89595) to its cis-isomer, which then undergoes photocyclization. nih.gov

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction provides a convergent and efficient route to the benzo[k]fluoranthene (B33198) core. A notable example involves the [4+2] cycloaddition of 1,3-diarylbenzo[c]furans with acenaphthylene (B141429). researchgate.net This reaction, typically carried out in a high-boiling solvent like xylenes, is followed by an acid-mediated dehydration to afford 7,12-diaryl-substituted benzo[k]fluoranthene derivatives. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of various diaryl and heteroaryl-substituted benzo[k]fluoranthenes, including dimeric and trimeric structures. researchgate.net The versatility of this approach allows for the introduction of a wide range of substituents onto the fluoranthene (B47539) skeleton by modifying the starting 1,3-diarylbenzo[c]furans. researchgate.net

Table 1: Examples of Diaryl-Substituted Benzo[k]fluoranthenes via Diels-Alder Reaction researchgate.net

Diene (1,3-Diarylbenzo[c]furan)DienophileProduct (Diaryl-Substituted Benzo[k]fluoranthene)
1,3-Diphenylbenzo[c]furanAcenaphthylene7,12-Diphenylbenzo[k]fluoranthene
1,3-Di(p-tolyl)benzo[c]furanAcenaphthylene7,12-Di(p-tolyl)benzo[k]fluoranthene
1-Phenyl-3-(2-thienyl)benzo[c]furanAcenaphthylene7-Phenyl-12-(2-thienyl)benzo[k]fluoranthene

This table is illustrative and based on the general reaction described in the source.

Metal-Catalyzed Benzannulation and Cycloaddition Reactions

Transition metal catalysis offers powerful methods for the construction of the this compound ring system through benzannulation and cycloaddition reactions.

A significant approach is the palladium-catalyzed intramolecular arene-triflate coupling . This method has been employed for the synthesis of various benzofluoranthenes. researchgate.net A library of dibenzo- and naphtho-fluoranthenes has been synthesized using a palladium-catalyzed ring-closing reaction, highlighting the versatility of this approach. researchgate.net

Another effective strategy is the tandem Suzuki-Miyaura and intramolecular C-H arylation reaction . This process, which can be performed under both homogeneous and heterogeneous catalytic conditions, utilizes 1,8-diiodonaphthalene (B175167) and various arylboronic acids or esters as starting materials. nih.govacs.org The reaction proceeds via an initial Suzuki-Miyaura coupling followed by a palladium-catalyzed intramolecular C-H arylation to form the fluoranthene core. rsc.org This method exhibits good functional group tolerance, allowing for the synthesis of a range of substituted fluoranthenes. nih.govacs.org

Table 2: Conditions for Tandem Suzuki-Miyaura/C-H Arylation Synthesis of Fluoranthenes nih.govacs.org

Catalyst SystemBaseSolventTemperature
Homogeneous: Pd(dppf)Cl₂·CH₂Cl₂KOAcDMSO90-110 °C
Heterogeneous: rGO-CuPd nanocatalystNaOAc·3H₂ODMSO/H₂O120 °C

This table summarizes the general conditions reported in the sources.

Furthermore, rhodium-catalyzed [2+2+2] cycloadditions have been utilized for the synthesis of fluoranthenes, offering an efficient route to form multiple rings in a single step. rsc.org

In-Situ Aryl Cation Generation Strategies

The in-situ generation of aryl cations followed by intramolecular cyclization presents another avenue for the synthesis of polycyclic aromatic hydrocarbons, including fluoranthene analogues. One such method involves the use of aryl triazenes as precursors to aryl diazonium salts. rsc.orgresearchgate.net Treatment of an appropriately substituted aryl triazene (B1217601) with a Lewis acid like boron trifluoride etherate can generate an aryl cation intermediate in situ. rsc.org This highly reactive species can then undergo intramolecular electrophilic attack on a suitably positioned aromatic ring, leading to the formation of the fused ring system. rsc.org While this method has been demonstrated for the synthesis of some fluoranthene analogues, its specific application to this compound is a potential area for further exploration. rsc.orgresearchgate.net

Another related approach utilizes the reaction of anilines with reagents like tert-butyl nitrite (B80452) (tBuONO) to generate aryl diazonium intermediates, which can then cyclize to form benzo[b]fluoranthene (B1141397) products. rsc.org

Derivatization and Functionalization Techniques

The functionalization of the this compound core is crucial for tuning its electronic and physical properties for various applications.

Fluorination Strategies

Fluorination of polycyclic aromatic hydrocarbons is a key strategy to modify their properties, often leading to materials with enhanced thermal stability and different electronic characteristics. ontosight.ai The synthesis of fluorinated derivatives of benzo[k]fluoranthene has been reported. acs.org

Direct fluorination of PAHs can be challenging and may lead to a mixture of products. mdpi.com However, methods for the synthesis of specific fluorinated PAHs have been developed. For instance, the synthesis of 6,9-difluoro-benzo[b]fluoranthene has been documented. ontosight.ai The introduction of fluorine atoms can be achieved through various synthetic routes, including the use of fluorinated building blocks in the primary synthesis of the PAH framework.

Another approach involves the Balz-Schiemann reaction , where a diazonium salt is converted to an aryl fluoride (B91410) upon treatment with fluoroboric acid, proceeding through an aryl cation intermediate. lkouniv.ac.in This method could potentially be applied to an amino-substituted this compound to introduce a fluorine atom at a specific position.

Additionally, metal-catalyzed reactions of fluoroalkenes have been developed for the controlled synthesis of fluorine-containing PAHs. mdpi.com These methods often rely on the unique reactivity of the carbon-fluorine bond to achieve regioselective cyclizations.

Substituent Effects on Reactivity and Structure

The electronic properties and reactivity of this compound are significantly influenced by the nature and position of substituents on its aromatic core. Theoretical and experimental studies have provided insights into how these modifications alter the molecule's structure and behavior.

Computational studies using density functional theory (DFT) have shown that the arrangement of the fused benzene (B151609) rings in the fluoranthene core plays a crucial role in determining its electronic properties. nmas.org Benzo[k]fluoranthene, which possesses one resonant sextet, exhibits a higher HOMO-LUMO energy gap compared to its isomer benzo[b]fluoranthene. nmas.org This difference in the energy gap has direct implications for the kinetic stability and reactivity of the molecule. A larger energy gap generally correlates with higher stability and lower reactivity.

Spectroscopic and electrochemical characterization of a library of dibenzo- and naphtho-fluoranthene isomers, synthesized via a palladium-catalyzed ring-closing reaction, has demonstrated a profound diversity in their electronic structures. researchgate.netacs.org These variations highlight the significant impact of isomeric structure on the emission of visible light and other electronic properties. researchgate.netacs.org

The introduction of substituents can further modulate these properties. For instance, the anodic oxidation of (7,12-diphenyl)benzo[k]fluoranthene at a platinum electrode leads to an intermolecular dehydrogenative coupling, indicating that the substituent influences the reactivity and facilitates the formation of new carbon-carbon bonds. acs.org

The following table summarizes the calculated HOMO-LUMO energy gaps for selected polycyclic aromatic hydrocarbons, illustrating the structural effects on their electronic properties.

CompoundNumber of RingsHOMO-LUMO Gap (eV)
Benzo[b]fluoranthene5Lower than Benzo[k]fluoranthene
Benzo[k]fluoranthene5Higher than Benzo[b]fluoranthene
Dibenzo[a,h]anthracene5Data not available
Benzo[g,h,i]perylene6Data not available
Indeno[1,2,3-cd]pyrene6Data not available

Data derived from computational studies at the B3LYP/6-31G(d,p) level of theory. nmas.org

Synthesis of Dimeric and Trimeric Forms

The synthesis of dimeric and trimeric derivatives of this compound has been explored as a means to create larger, more complex π-conjugated systems with potentially novel optical and electronic properties.

A prominent strategy for achieving this is through the Diels-Alder reaction. The reaction of symmetrical or unsymmetrical benzo[c]furans with acenaphthylene has been successfully applied to the synthesis of not only monomeric diaryl- and heteroaryl-substituted benzo[k]fluoranthenes but also their dimeric and trimeric counterparts. researchgate.net This approach offers a versatile pathway to extend the aromatic system in a controlled manner. researchgate.netresearchgate.net

Another method for dimerization involves electrochemical techniques. The anodic oxidation of (7,12-diphenyl)benzo[k]fluoranthene results in an intermolecular dehydrogenative coupling to form a bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene dimer. acs.org Further oxidation of this dimer can lead to an even larger, more complex polycyclic aromatic hydrocarbon through an intramolecular coupling reaction. acs.org

The following table provides examples of synthetic routes to dimeric and trimeric benzo[k]fluoranthene derivatives.

Synthetic MethodPrecursorsProduct TypeReference
Diels-Alder ReactionSymmetrical/Unsymmetrical Benzo[c]furans, AcenaphthyleneDimeric and Trimeric Benzo[k]fluoranthenes researchgate.net
Anodic Coupling(7,12-diphenyl)benzo[k]fluorantheneDimeric Benzo[k]fluoranthene acs.org

Computational and Theoretical Investigations of Dibenzo B,k Fluoranthene

Quantum Chemical Methodologies in Dibenzo[b,k]fluoranthene Analysis

Quantum chemical methods are instrumental in elucidating the electronic structure and properties of complex molecules like this compound. These computational techniques provide insights that complement experimental findings and help in understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of polycyclic aromatic hydrocarbons (PAHs), including this compound. nih.gov DFT methods are employed to optimize the ground-state geometries, calculate electronic structures, and predict various molecular properties. researchgate.net

Different functionals within the DFT framework are utilized depending on the specific properties being investigated. For instance, the B3LYP functional is commonly used and has shown good agreement with experimental results for properties like absorption and emission spectra. nih.gov Studies have also compared various functionals, such as ωB97xD, PBE-D2, and B97-D3, to determine the most suitable level of theory for studying the stability and energy gaps of PAHs. nmas.org

DFT calculations have been successfully applied to:

Optimize the ground-state structures of this compound and its derivatives. researchgate.net

Calculate the distribution of positive charges in carbocations derived from related PAHs, with results generally consistent with experimental NMR chemical shifts. researchgate.net

Predict the reactive sites on PAHs for atmospheric oxidation reactions by analyzing computed atomic charges and other parameters. nih.gov

Determine the HOMO-LUMO energy gap, which provides insights into the molecule's stability and reactivity. nmas.org

The choice of basis set in DFT calculations, such as 6-31G(d) or 6-311G(d,p), also plays a role in the accuracy of the results, although some properties like absorption and emission wavelengths have been found to be relatively basis set independent. nih.govnih.gov

ApplicationDFT Functional(s)Key FindingsCitation
Ground-State Geometry OptimizationB3LYP, M06-2XProvides accurate structural parameters for this compound. nih.govresearchgate.net
Electronic Structure and Optical PropertiesB3LYP, M06HF, M062XB3LYP functional shows good agreement with experimental absorption and emission spectra. nih.gov
Reactivity PredictionB3LYPPredicts reactive sites for atmospheric oxidation based on atomic charges and other descriptors. nih.gov
Stability and Energy GapωB97xD, PBE-D2, B97-D3, B3LYPEnergy gap varies with the number of polycyclic rings, affecting stability and reactivity. nmas.org

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.edursc.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies, which are crucial for understanding a molecule's response to light. uci.edu This methodology has become a popular tool for computing properties directly related to the optical absorption and emission spectra of molecules. rsc.org

For this compound and related compounds, TD-DFT calculations are performed to:

Optimize the geometry of the lowest singlet excited state. nih.gov

Calculate absorption and emission spectra based on the optimized ground and excited-state geometries. researchgate.net

Simulate spectra in different media, such as in chloroform, to compare with experimental measurements. researchgate.net

The choice of exchange-correlation functional is critical in TD-DFT as well. While hybrid functionals like B3LYP and PBE0 often provide accurate estimates for local transitions, other functionals such as ωB97XD may be necessary for describing charge-transfer or Rydberg excitations. mdpi.com Studies have shown that the B3LYP functional, in particular, provides absorption and emission spectra for fluoranthene (B47539) derivatives that are in good agreement with experimental data. nih.gov Conversely, meta-hybrid functionals like M06HF and M062X have been found to underestimate these spectra. nih.gov

ApplicationTD-DFT Functional(s)Key FindingsCitation
Excited-State Geometry OptimizationTD-B3LYPEnables the study of structural changes upon electronic excitation. nih.gov
Absorption and Emission Spectra CalculationTD-B3LYP, various othersB3LYP functional provides results in good agreement with experimental spectra for fluoranthene derivatives. researchgate.netnih.gov
Identification of Problematic PAHs for Air QualityPBE0, B3LYP, ωB97XD, BP86Identified benzo[k]fluoranthene (B33198) as a significant contributor to light absorption at (sub)visible wavelengths. mdpi.com

Predictive Modeling of Molecular Interactions

Predictive modeling based on computational methods is a valuable approach for understanding the interactions of this compound with other molecules and its behavior in different environments. These models can forecast properties that are difficult or time-consuming to measure experimentally.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict various physicochemical properties of PAHs. For instance, models have been created to predict the boiling point, octanol-water partition coefficient (log Kow), and retention time index for a series of PAHs, which could include this compound. psu.edu These models often use molecular descriptors derived from computational chemistry, such as volume, molecular weight, and connectivity indices, to establish a mathematical relationship with the property of interest. psu.edu

Furthermore, predictive models are crucial for assessing the environmental fate of PAHs. Models have been developed to predict the gas/particulate partition coefficients (KP) of PAHs and their derivatives. mdpi.com These models help in understanding how these compounds distribute themselves between the gas and particulate phases in the atmosphere, which is essential for evaluating their environmental transport and risk. mdpi.com The analysis of these models indicates that intermolecular dispersion interactions and hydrogen bonding are key factors governing this distribution. mdpi.com

Computational studies also explore the interactions of PAHs with other materials. For example, molecular dynamics simulations have been used to study the inclusion complexes of PAHs with cucurbit[n]uril hosts in aqueous media. researchgate.net Such studies reveal the driving forces for complex stability, including hydrophobic forces, van der Waals interactions, and π-π interactions. researchgate.net

Conformational Analysis and Stability Studies

Computational methods are employed to perform conformational analysis and assess the stability of this compound. DFT calculations are used to determine the most stable geometric structure of the molecule by optimizing its geometry. researchgate.net These calculations have shown that PAHs with the same carbon-to-hydrogen ratio, such as benzo[b]fluoranthene (B1141397), benzo[k]fluoranthene, and benzo[a]pyrene, exhibit comparable total energy values, which is an indicator of their relative stability. nmas.org

Experimental stability studies, while not purely computational, often rely on computational data for interpretation. For instance, the stability of PAHs in various organic solvents and under exposure to light has been investigated. pjoes.com The degradation products can be identified, and the kinetics of the degradation process can be modeled. pjoes.com Additionally, the stability of PAHs during sample preparation for analytical purposes is a critical consideration, and studies have been conducted to assess the recovery of compounds like benzo[b]fluoranthene under different conditions. chromatographyonline.com

Environmental Occurrence and Dynamics of Dibenzo B,k Fluoranthene

Sources and Formation Pathways in the Environment

The primary route of dibenzo[b,k]fluoranthene's entry into the environment is through pyrogenic processes, particularly the incomplete combustion of organic materials.

Human activities are the predominant source of this compound in the environment. These activities span across industrial, vehicular, and waste-related processes.

Incomplete combustion of organic matter is a major pathway for the formation of this compound. This process releases a complex mixture of polycyclic aromatic hydrocarbons (PAHs), including this compound, into the atmosphere. ca.govnih.gov These compounds are formed through pyrosynthesis, where fragments of organic material recombine at high temperatures. ca.gov

Specific sources of incomplete combustion that contribute to this compound emissions include:

Residential Wood Burning: The burning of wood in fireplaces and stoves for heating is a significant source of PAH emissions. For instance, the particle-phase emission rates of benzo[k]fluoranthene (B33198), a related isomer, were found to be 0.671 mg/kg for pine, 0.303 mg/kg for oak, and 0.286 mg/kg for eucalyptus. chemicalbook.com

Biomass Burning: Forest fires and the burning of agricultural waste also release substantial quantities of PAHs into the atmosphere. nih.gov

Fossil Fuel Combustion: The burning of fossil fuels such as coal and oil for power generation and heating is a well-documented source of PAHs. chemicalbook.comchemicalbook.com

Waste Incineration: The incineration of municipal and industrial waste can lead to the formation and release of this compound if combustion conditions are not optimal.

Table 1: Emission Rates of Benzo[k]fluoranthene from Residential Wood Combustion

Wood TypeParticle-Phase Emission Rate (mg/kg of wood burned)
Pine0.671 chemicalbook.com
Oak0.303 chemicalbook.com
Eucalyptus0.286 chemicalbook.com

A variety of industrial processes are significant contributors to environmental this compound levels. These emissions can occur through both airborne releases and the generation of contaminated waste products.

Key industrial sources include:

Asphalt Production: Asphalt manufacturing facilities have been identified as sources of PAH emissions. Studies have detected various PAHs in the emissions from these facilities. mdpi.com

Coal Tar and Creosote Production: Coal tar and its distillation product, creosote, contain high concentrations of PAHs. Benzo[k]fluoranthene has been found in coal tar samples at concentrations ranging from 350 to 3,000 ppm and in commercially available creosote samples from 2 to 67 mg/kg. chemicalbook.com

Coke Production: The manufacturing of coke, a key material in steel production, involves the high-temperature heating of coal, which releases a variety of PAHs.

Aluminum Production: The Soderberg process used in some aluminum smelters can be a source of significant PAH emissions.

Table 2: Concentration of Benzo[k]fluoranthene in Industrial Materials

MaterialConcentration Range
Coal Tar350 - 3,000 ppm chemicalbook.com
Creosote2 - 67 mg/kg chemicalbook.com
High-Temperature Coal Tar Pitches1,670 - 4,500 mg/kg chemicalbook.com

Exhaust from motor vehicles is a major and widespread source of this compound in urban and suburban environments. doi.orgnih.gov The composition and quantity of PAHs in vehicular emissions depend on factors such as fuel type, engine technology, and operating conditions.

Gasoline Engines: Emissions from gasoline-powered vehicles, particularly those without catalytic converters, can contain significant levels of PAHs. chemicalbook.com Gasoline itself has been found to contain benzo[k]fluoranthene. chemicalbook.com

Diesel Engines: Diesel exhaust is a complex mixture of gases and particulate matter that includes numerous PAHs. airuse.eusigmaaldrich.com Benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene have been detected in diesel fuels at concentrations ranging from 0.0027 to 3.1 mg/L. chemicalbook.com While newer diesel engines with particulate filters show significant reductions in PAH emissions, older models remain a notable source. ca.gov

Soils and water at former industrial sites, such as manufactured gas plants and wood treatment facilities, are often heavily contaminated with PAHs, including this compound. scispace.com These sites can act as long-term sources of pollution to the surrounding environment through leaching, volatilization, and soil erosion. The concentrations of PAHs at these sites can be substantial, posing a risk to both ecosystems and human health.

Primitive and informal electronic waste (e-waste) dismantling activities have emerged as a significant source of PAH emissions in certain regions. The open burning and crude recycling processes used to recover valuable materials from electronic components lead to the incomplete combustion of plastics and other organic materials, releasing a range of hazardous substances, including this compound. researchgate.net Studies at e-waste sites have documented elevated levels of PAHs in the atmosphere and surrounding soil. researchgate.net

Anthropogenic Contributions

Burning Mine Waste Dumps

Remnants of mining activities, such as waste coal and coal silt, are often collected in dumps. These waste dumps have a tendency to undergo spontaneous combustion. researchgate.net Such fires, along with the combustion of other materials like tires and roofing materials that may be illegally dumped, can generate and release this compound into the environment. researchgate.net The uncontrolled nature of these fires can lead to significant contamination of the surrounding air, soil, and water. researchgate.net

Natural Contributions

While many sources of this compound are linked to human activities, natural processes also contribute to its environmental presence. As a product of incomplete combustion, forest fires are a significant natural source of this compound. nih.govregenesis.com Additionally, some biological processes are capable of producing PAHs; for instance, algae supplied with acetate (B1210297) as their sole carbon source have been observed to produce benzo(b)fluoranthene. nih.gov

Environmental Distribution and Transport Mechanisms

This compound is a solid at room temperature with very low volatility and solubility in water. tpsgc-pwgsc.gc.ca These properties heavily influence its movement and distribution in the environment. When released, it tends to adsorb strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca

Atmospheric Partitioning (Gas vs. Particulate Phase)

In the atmosphere, this compound and other high-molecular-weight PAHs exist predominantly in the particulate phase rather than the gas phase. csic.escopernicus.org Studies of PAHs in various atmospheric conditions show that benzofluoranthenes are primarily associated with aerosol particles. csic.es Once attached to these particles, they can be transported over long distances. csic.es These airborne particles are subject to heterogeneous reactions with atmospheric oxidants like NO3 radicals, particularly at night, which can transform them into other compounds. nih.gov The atmospheric lifetime of particulate this compound is estimated to be on the order of hours under typical tropospheric conditions. nih.gov

Aquatic System Dynamics (Water and Sediment)

Due to its very low water solubility, this compound that enters aquatic systems does not remain dissolved in the water column for long. tpsgc-pwgsc.gc.ca Instead, it rapidly partitions to suspended particles and eventually settles into the sediment. tpsgc-pwgsc.gc.canih.gov Consequently, concentrations of this compound are typically much higher in sediments than in the overlying water. nih.govmdpi.com Sediments act as a long-term sink and reservoir for this compound, from which it can be slowly released back into the water or taken up by benthic organisms. tpsgc-pwgsc.gc.ca The partitioning behavior in the sediment-water system tends to favor accumulation in the sediment. nih.gov

Concentrations of this compound in Aquatic Environments
LocationMatrixConcentration RangeMean Concentration
Buffalo River Estuary, South AfricaWaterNot Detected - 9.26 µg/L3.12 µg/L
Buffalo River Estuary, South AfricaSedimentNot Detected - 772 µg/kg205 µg/kg
Taihu Lake, ChinaSedimentContributes to total PAH concentrations ranging from 4900 to 16,800 ng/g

Data sourced from multiple studies. nih.govmdpi.com

Soil Contamination and Migration

In soil, this compound exhibits very strong adsorption to organic matter, which significantly limits its mobility. tpsgc-pwgsc.gc.ca It volatilizes and solubilizes very slowly from the soil. tpsgc-pwgsc.gc.ca Its migration potential into groundwater is generally low due to this strong binding; however, vertical transfer can occur, particularly in certain geological formations like karst terrains where water flow can be rapid. reading.ac.uk The persistence of this compound in soil is notable, with an estimated environmental half-life of around 1400 days at 20°C. researchgate.net Contamination sources are often related to industrial activities, such as coking plants, and combustion processes. nih.govresearchgate.net

PAH Concentrations in Soil from Various Land Uses
Land Use TypeTotal PAH Concentration Range (µg/kg)Pollution Level (Maliszewska-Kordybach Criteria)
Rebuilt Coking Plant (Residential)314.7 - 1618.3Mild to Heavily Polluted

Data from a study on a former coking plant site. nih.gov

Bioaccumulation Potential in Ecosystems

This compound has a potential for bioaccumulation in organisms, which is the process of accumulating in a living organism to a concentration higher than that in the surrounding environment. regenesis.comepa.gov The ratio of a chemical's concentration in an organism to its concentration in the sediment is known as the biota-sediment accumulation factor (BSAF), which indicates the pollutant's bioavailability. bver.co.kr Studies have shown that aquatic organisms can accumulate PAHs from contaminated water and sediment. epa.govresearchgate.net However, many organisms are also capable of metabolizing and releasing these compounds relatively quickly when they are returned to a clean environment. epa.gov The bioaccumulation potential can differ significantly between species. epa.gov For example, a study on marine gastropods showed that exposure to this compound can induce oxidative stress. researchgate.net

Prevalence in Environmental Matrices

This compound is ubiquitously distributed in the environment, with its concentration varying significantly depending on the proximity to emission sources and the specific characteristics of the environmental compartment.

Air Quality Monitoring Data

Atmospheric monitoring studies consistently detect this compound, predominantly adsorbed onto particulate matter. Its levels in the air are a direct indicator of combustion-related pollution from sources such as vehicle exhaust, industrial emissions, and residential heating.

Concentrations of this compound in the air exhibit notable spatial and temporal variations. Urban and industrial areas typically show higher concentrations compared to rural locations. Seasonal fluctuations are also prominent, with winter months often displaying elevated levels due to increased fuel combustion for heating and specific meteorological conditions that trap pollutants closer to the ground.

Table 1: Concentrations of this compound in Ambient Air from Various Studies

LocationSample TypeConcentration Range (ng/m³)Mean/Median Concentration (ng/m³)Reference
Newark, NJ, USAUrban Air0.15 - 0.97- wikipedia.org
Elizabeth, NJ, USAUrban Air0.11 - 0.61- wikipedia.org
Camden, NJ, USAUrban Air0.09 - 0.55- wikipedia.org
Ringwood, NJ, USASuburban Air0.03 - 0.28- wikipedia.org
Memphis Tri-State Area, USAAmbient Air0.07 - 1.790.12 nih.gov
Kaohsiung, TaiwanParticulate Phase-Seasonal variation observed oup.com

Water Systems Analysis

Due to its hydrophobic nature and low water solubility, this compound concentrations in the water column of rivers, lakes, and oceans are generally low. However, it is frequently detected in surface waters, often associated with suspended particulate matter. Its presence in aquatic systems is primarily a result of atmospheric deposition, urban runoff, and industrial and municipal wastewater discharges.

While dissolved concentrations are typically in the nanogram per liter (ng/L) range, the compound can accumulate in the sediment of these water bodies, acting as a long-term reservoir of contamination.

Table 2: Concentrations of this compound in Various Water Systems

LocationWater Body TypeConcentration Range (ng/L)Mean/Median Concentration (ng/L)Reference
Dong Lake & Tangxun Lake, ChinaLake WaterND - 989.09 (for Σ16PAHs)121.97 (for Σ16PAHs) mdpi.com
Grand Teton National Park, USALake Water13.7 - 317 (for total detectable PAHs)- nih.gov
Iberian PeninsulaFreshwater-7.0 ± 1.0 kosfaj.org
HungaryFreshwater7.2 - 17.2- kosfaj.org
Rivers Niger and Benue, NigeriaRiver Water0.083 - 0.093 (µg/L)- idtechex.com
Campania Plain, ItalyGroundwater0.65 - 34.1 (for total PAHs)6.77 (for total PAHs) fda.gov

Soil and Sediment Studies

Soils and sediments are major sinks for this compound in the environment. Due to its persistent and hydrophobic properties, it strongly adsorbs to organic matter in soil and sediment particles, leading to its accumulation over time.

Contamination levels in soils are closely linked to land use, with urban and industrial soils exhibiting significantly higher concentrations than those in rural or remote areas. Atmospheric deposition is a primary pathway for soil contamination. Sediments in rivers, lakes, and coastal areas can become heavily contaminated through runoff from urban and industrial zones, as well as direct discharges.

Table 3: Concentrations of this compound in Soil and Sediment

LocationMatrixLand Use/Area TypeConcentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
United KingdomSoilRural-Dominated by fluoranthene (B47539), pyrene, benzo(b)fluoranthene and benzo(k)fluoranthene nih.gov
United KingdomSoilUrban-5-8 times higher than rural nih.gov
United KingdomSoilIndustrial-5-8 times higher than rural nih.gov
Beijing, ChinaSoilFormer Coking Plant314.7 - 1618.3 (for Σ16PAHs)735.3 (for Σ16PAHs) kosfaj.org
San Diego Bay, USASedimentMarinaCombined with Benzo(b)fluoranthene- nih.gov
Daya Bay, ChinaSedimentMarine99.3 - 677 (ng/g for ΣPAHs)304 (ng/g for ΣPAHs) mdpi.com
Vhembe District, South AfricaSedimentRiver27,100 - 55,930 (for total PAHs)- researchgate.net
Taihu Lake, ChinaSedimentLake Bay and Adjoining River4,900 - 69,362.8 (ng/g for Σ16PAHs)- nih.gov

Food Chain Contamination

The lipophilic nature of this compound facilitates its bioaccumulation in organisms, leading to its entry and transfer through the food chain. Aquatic organisms, particularly those living in or near contaminated sediments, can accumulate significant levels of this compound.

Human exposure to this compound can occur through the consumption of contaminated food. Fish and seafood from polluted waters are a notable source. Additionally, crops grown in contaminated soil can absorb the compound, and food processing methods such as grilling, smoking, and roasting can lead to the formation and deposition of this compound on the surface of food products.

Table 4: Concentrations of this compound in Various Food Items

Food ItemLocationProcessing MethodConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Fish (Various species)Niger Delta, Nigeria-0.010 - 0.060- nih.gov
Seafood (Various species)Niger Delta, Nigeria-0.010 - 0.060- nih.gov
Grilled FishTurkeyGrilled-0.91 kosfaj.org
Frozen Fish (Gills of P. acarne)Local Market-Trace amounts detected- su.edu.ly
Cattle Hides (Singed)Enugu State, NigeriaSinged-Significantly higher than unsinged publichealthtoxicology.com

Analytical Methodologies for Dibenzo B,k Fluoranthene Detection and Quantification

Spectrometric Detection Methods

Spectrometric detectors, particularly mass spectrometry, are coupled with chromatographic systems to provide sensitive and selective detection of Dibenzo[b,k]fluoranthene.

Mass spectrometry is a powerful detection technique that identifies compounds based on their mass-to-charge ratio (m/z). It offers high selectivity and sensitivity, which is crucial for the analysis of trace levels of this compound in complex environmental samples.

Different ionization techniques can be employed in MS for PAH analysis:

Electron Ionization (EI): Commonly used in GC-MS, EI is a hard ionization technique that produces characteristic fragmentation patterns, aiding in compound identification.

Atmospheric Pressure Chemical Ionization (APCI): Often used in LC-MS, APCI is a softer ionization technique that is suitable for a wide range of compounds and is known for its robustness and minimal matrix effects. sciex.com

Electrospray Ionization (ESI): Another common ionization technique for LC-MS, ESI can provide high sensitivity but may be more susceptible to matrix effects compared to APCI. sciex.com

The combination of gas or liquid chromatography with mass spectrometry provides a robust analytical platform for this compound analysis.

GC/MS: This is a widely used technique for the analysis of PAHs. scielo.brresearchgate.net In GC-MS, the separated compounds from the GC column are introduced into the mass spectrometer for detection. To enhance selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored. For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used, which involves the selection of a precursor ion and its subsequent fragmentation to produce product ions that are then detected. shimadzu.com This technique, often utilizing multiple reaction monitoring (MRM), can significantly improve the signal-to-noise ratio and lower detection limits. shimadzu.com

LC/MS: The coupling of HPLC with mass spectrometry has become increasingly popular for PAH analysis. sciex.comnemc.us LC-MS offers the advantage of being suitable for a broader range of compounds, including those that are thermally labile or less volatile. Similar to GC-MS, LC-MS/MS with MRM can be employed to achieve high sensitivity and selectivity for the detection of this compound and its isomers. sciex.com Hybrid triple quadrupole linear ion trap mass spectrometers can be operated in MRM mode for quantification, while also allowing for the acquisition of enhanced product ion scans for compound identification in the same analytical run. sciex.com

TechniqueIonization ModeDetection ModeTypical Application
GC-MSElectron Ionization (EI)Selected Ion Monitoring (SIM)Routine analysis of PAHs in various matrices. scielo.brresearchgate.net
GC-MS/MSElectron Ionization (EI)Multiple Reaction Monitoring (MRM)High-sensitivity and high-selectivity analysis, particularly in complex matrices like food. shimadzu.com
LC-MSAPCI or ESIFull Scan or SIMAnalysis of a broad range of PAHs and their derivatives. sciex.comnemc.us
LC-MS/MSAPCI or ESIMultiple Reaction Monitoring (MRM)Sensitive and selective quantification and identification of PAHs in environmental and biological samples. sciex.com

Spectrofluorimetric and UV-Vis Detection

Spectrofluorimetry and Ultraviolet-Visible (UV-Vis) spectroscopy are common detection methods coupled with High-Performance Liquid Chromatography (HPLC) for PAH analysis. These techniques are often used in standardized methods, such as EPA Method 8310. obrnutafaza.hr

Fluorescence detection is particularly suitable for PAHs due to their native fluorescence. Constant-wavelength synchronous spectrofluorimetry has been developed to determine specific PAHs like benzo[a]pyrene, benzo[b]fluoranthene (B1141397), and benzo[k]fluoranthene (B33198) within a complex mixture of 16 EPA priority PAHs. researchgate.net HPLC with fluorescence detection (HPLC-FD) has also confirmed the degradation of benzo[k]fluoranthene and benzo[b]fluoranthene in both extracellular and intracellular extracts of the microalga Selenastrum capricornutum. nih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is critical for accurate quantification of trace-level contaminants like this compound from complex environmental matrices. The primary goals are to isolate the target analytes from interfering substances and to concentrate them to a level suitable for instrumental analysis. encyclopedia.pub

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique. encyclopedia.pub It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. However, traditional LLE can be time-consuming and require large volumes of organic solvents. encyclopedia.pub

A modified LLE methodology, adapting the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has been developed for the extraction of 15 PAHs from aqueous samples. researchgate.net This method uses a water/acetonitrile (B52724) system, where the mixture is saturated with anhydrous sodium sulfate (B86663) to induce phase separation. researchgate.net The resulting acetonitrile extract is then analyzed, achieving analyte recoveries between 61-114%, which is comparable to traditional extraction techniques. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a preferred alternative to LLE, offering benefits such as reduced solvent consumption, higher selectivity, and the elimination of emulsion formation issues. obrnutafaza.hrnih.gov SPE involves passing a liquid sample through a solid adsorbent material packed in a cartridge. mdpi.com The PAHs are retained on the sorbent and then eluted with a small volume of an appropriate organic solvent. mdpi.com

Various sorbent materials have been utilized for the extraction of PAHs. C18 cartridges are commonly used for extracting PAHs from water samples, followed by elution with solvents like acetone (B3395972) and dichloromethane (B109758) (DCM). obrnutafaza.hr Other materials, such as Oasis HLB, have also been successfully employed. diva-portal.org The choice of sorbent and elution solvents is crucial for achieving high recovery rates. For instance, a study comparing different SPE materials found that Oasis HLB cartridges, when eluted with dichloromethane, provided good recoveries for a range of PAHs. diva-portal.org SPE is not only used for extraction but also serves as a clean-up step to remove matrix interferences before analysis. academicjournals.orgnih.gov

Table 3: Examples of Solid-Phase Extraction (SPE) Protocols for PAHs

Sorbent Material Sample Matrix Elution Solvent(s) Application Reference
C18 Water Acetone, Dichloromethane (DCM) EPA Method 8310 obrnutafaza.hr
Oasis HLB Water Dichloromethane (DCM) Method development for PAHs, oxy-PAHs, and azaarenes diva-portal.org

Modified QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound, in a variety of food matrices. news-medical.netprnewswire.com Traditional QuEChERS methods are often insufficient for the highly hydrophobic nature of PAHs in complex samples, particularly those with high-fat content, necessitating modifications to the extraction and cleanup steps. oregonstate.eduoregonstate.edu These modifications aim to enhance analyte recovery and simplify sample preparation. news-medical.netprnewswire.com

A significant modification involves the optimization of extraction solvents. For instance, a mixture of ethyl acetate (B1210297), acetone, and isooctane (B107328) has been successfully used to extract 33 parent and substituted PAHs from high-fat smoked salmon. oregonstate.edu This approach demonstrated improved recovery for lower molecular weight PAHs compared to accelerated solvent extraction (ASE) with dichloromethane and acetonitrile. oregonstate.edu Another study utilized acetonitrile for PAH extraction from various foods, followed by purification with different sorbent combinations. prnewswire.com The choice of extraction salts also plays a crucial role. The heat generated by the addition of magnesium sulfate-containing salts can increase sample extraction temperatures to 45-50°C, which may disrupt analyte-matrix interactions and decrease solvent viscosity, thereby improving extraction efficiency. oregonstate.edu

The effectiveness of these modifications is evident in the validation data from various studies. A recently developed QuEChERS-based method for eight common PAHs in food demonstrated excellent linearity (R² > 0.99), with limits of detection ranging from 0.006 to 0.035 µg/kg and limits of quantification from 0.019 to 0.133 µg/kg. news-medical.netprnewswire.com Recoveries were consistently high across different spiking levels. news-medical.netprnewswire.com

Table 1: Performance of Modified QuEChERS Methods for PAH Analysis in Food Matrices

MatrixKey ModificationCompound GroupRecovery Range (%)RSD (%)Source
High-Fat Smoked SalmonExtraction with ethyl acetate, acetone, and isooctane; EN extraction salts15 PAHs~38% improvement over SoxhletNot Specified oregonstate.edu
Smoked MeatZ-Sep cleanup sorbent16 PAHs74 - 1171.15 - 37.57 nih.gov
Various FoodsAcetonitrile extraction with various sorbent cleanups8 PAHs (including Benzo[b]fluoranthene and Benzo[k]fluoranthene)86.3 - 109.60.4 - 6.9 news-medical.netprnewswire.com
Black, Green, Red, and White TeaAcetonitrile extraction, SAX sorbent cleanup, final LLE to hexane12 PAHsNot Specified (cleanest extracts and acceptable recoveries reported)Not Specified nih.gov

Clean-up Procedures (e.g., Florisil, Alumina (B75360), Silica (B1680970) Gel)

Following solvent extraction, a clean-up step is essential to remove co-extracted matrix interferences, such as lipids, which can contaminate analytical systems and elevate detection limits. sigmaaldrich.comnemc.us Solid-phase extraction (SPE) using adsorbents like Florisil, alumina, and silica gel is a common and critical procedure for purifying sample extracts containing this compound and other PAHs. nemc.uscdc.gov

Florisil , a magnesium silicate (B1173343) with basic properties, is widely used for the cleanup of various organic pollutants. epa.gov It can effectively separate PAHs from interfering compounds. nemc.usnih.gov The adsorbent is packed into a chromatographic column or used in an SPE cartridge format. epa.gov The process involves conditioning the Florisil, loading the sample extract, and eluting the target analytes with an appropriate solvent system while interferences are retained on the sorbent. epa.gov

Alumina , like Florisil, is a polar adsorbent used in column chromatography for sample cleanup. nemc.us Its separation mechanisms are based on Lewis acid/base, polar, and ion-exchange interactions. researchgate.net In the analysis of PAHs in human tissue, extracts were cleaned on alumina and silica gel columns after saponification, prior to quantification by HPLC with a fluorescence detector. cdc.govnih.gov

These cleanup methods can be used individually or in combination to achieve the desired level of sample purity for subsequent instrumental analysis. researchgate.net

Table 2: Application of Sorbents in Clean-up Procedures for PAH Analysis

SorbentTechniqueMatrixTarget AnalytesKey FindingsSource
FlorisilColumn Chromatography / SPEAvian Tissues16 Hydrocarbons (including PAHs)Used in the clean-up phase after pentane (B18724) extraction. nih.gov
Alumina & Silica GelColumn ChromatographyHuman Tissue6 PAHs (including Benzo[b]fluoranthene and Benzo[k]fluoranthene)Effectively cleaned extracts after saponification, enabling quantification of PAHs from 0.006 to 0.460 ng/g. cdc.govnih.gov
Silica GelColumn Chromatography / SPEGeneral (Solid Waste Extracts)PAHs, pesticides, PCBsProvides guidance for standard column and SPE cartridge cleanup. epa.gov
Silica Gel & AluminaColumn ChromatographySedimentPAHs and PCBsA combined silica:alumina (5:10 g) column was preferred for the separation of PAHs. researchgate.net
Florisil & Z-Sep/C18Dual-layer SPE CartridgeOlive OilPAHsDemonstrated improved recoveries and lower background compared to silica gel SPE cartridges. sigmaaldrich.com

Compound Names Mentioned:

Acetonitrile

Alumina

Benzo[k]fluoranthene

this compound

Dichloromethane

Ethyl acetate

Florisil

Hexane

Isooctane

Magnesium sulfate

Polycyclic aromatic hydrocarbons (PAHs)

Silica gel

Toxicological Mechanisms and Biological Interactions of Dibenzo B,k Fluoranthene

Cellular and Molecular Mechanisms of Toxicity

The toxicity of Dibenzo[b,k]fluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is initiated through complex cellular and molecular interactions. Like many PAHs, it requires metabolic activation to exert its toxic and carcinogenic effects. nih.gov This process is primarily mediated by a series of enzymatic pathways that convert the parent compound into reactive intermediates. The expression of the key enzymes involved in this bioactivation is largely regulated by the Aryl Hydrocarbon Receptor (AhR). nih.gov The primary metabolic pathways involved include those catalyzed by Cytochrome P450 (CYP) enzymes, epoxide hydrolase, and aldo-keto reductases (AKRs). nih.govacs.orgfrontiersin.org

Aryl Hydrocarbon Receptor (AhR) Activation

The biological activity of this compound is initiated by its binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov This activation is a critical step that triggers the expression of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like the Cytochrome P450 family. nih.gov

Studies have demonstrated that this compound is a potent AhR agonist. In a chemical-activated luciferase expression (CALUX) assay, this compound was identified as having one of the highest AhR-inducing potencies among 30 PAHs tested. nih.gov Its potency was found to be approximately three orders of magnitude lower than that of the highly potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov The rate of metabolism can influence the measured AhR activity; a shorter exposure time (6 hours) resulted in significantly higher observed AhR-mediated activity compared to a longer exposure (24 hours), likely due to the rapid metabolism of the parent PAH. nih.gov In human liver cells, benzo[k]fluoranthene (B33198) (an alternative name for the same compound) showed substantial concentration-dependent activation of AhR. nih.gov

AhR-Inducing Potencies of Selected PAHs Relative to Benzo[a]pyrene and TCDD
CompoundInduction Equivalency Factor (IEF) Relative to TCDD (24h exposure)Qualitative AhR Activation Level
This compound~0.001High
Benzo[k]fluoranthene~0.001High
Dibenzo[a,h]anthracene~0.001High
Benzo[a]pyreneData not specified as high in sourceSubstantial

Data synthesized from studies assessing AhR activation by various PAHs. The Induction Equivalency Factor (IEF) is a measure of a compound's ability to induce AhR-mediated gene expression relative to TCDD. nih.govnih.gov

Cytochrome P450 Enzyme Induction and Metabolism

Following AhR activation, the subsequent induction of Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, is a key event in the metabolism of this compound. nih.gov These enzymes are responsible for the initial oxidative metabolism of the PAH, a critical step in its bioactivation to toxic and carcinogenic metabolites. nih.gov this compound itself is not only a substrate for these enzymes but also an inducer, meaning it promotes the increased expression of the very enzymes that metabolize it. nih.govnih.gov

The expression of CYP1A1, CYP1A2, and CYP1B1 is under the regulatory control of the AhR. nih.gov Upon binding this compound, the AhR translocates to the nucleus and drives the transcription of these CYP1 genes. Research conducted in T-47D human breast cancer cells demonstrated that exposure to benzo(k)fluoranthene (BKF) induces CYP1A1 and CYP1B1 activity. nih.govnih.gov

Both human CYP1A1 and CYP1B1 enzymes efficiently catalyze the metabolism of this compound. nih.gov The primary metabolites formed are hydroxylated derivatives (OHBKF). While both enzymes produce 3-OHBKF, 8-OHBKF, and 9-OHBKF, they exhibit different preferences:

CYP1A1 preferentially catalyzes hydroxylation at the 3- and 8-positions, with a lower rate of 9-hydroxylation. nih.gov

CYP1B1 primarily catalyzes 8-hydroxylation, with lesser rates of 9- and 3-hydroxylation. nih.gov

Interestingly, some of these metabolites are also potent CYP1 inducers themselves, in some cases exceeding the inductive potency of the parent compound. nih.govnih.gov This suggests that the metabolic process can lead to prolonged induction of these enzymes, which can influence the metabolism and bioactivation of other PAHs. nih.gov

Metabolism of this compound by Human CYP1 Enzymes
EnzymeMajor MetabolitesMinor Metabolites
CYP1A13-OHBKF, 8-OHBKF9-OHBKF
CYP1B18-OHBKF3-OHBKF, 9-OHBKF

This table summarizes the primary products of this compound metabolism catalyzed by expressed human CYP1A1 and CYP1B1. nih.gov

An alternative pathway for PAH activation involves the peroxidase activity of cytochrome P450 enzymes. acs.org In this mechanism, the P450 enzyme, during its catalytic cycle, can abstract an electron from the PAH molecule. This one-electron oxidation results in the formation of a reactive radical cation. acs.org This highly unstable intermediate can react with cellular nucleophiles, including DNA, leading to the formation of depurinating DNA adducts, which are a form of DNA damage. This pathway does not necessarily require the formation of a bay region in the PAH structure, which is a critical determinant of carcinogenicity in the diol-epoxide pathway. acs.org

A third significant pathway for PAH bioactivation involves the aldo-keto reductase (AKR) superfamily of enzymes. nih.govcornell.edu In this pathway, the trans-dihydrodiols formed by the action of CYP and epoxide hydrolase are not further oxidized by CYP enzymes, but are instead targeted by AKRs. acs.orgfrontiersin.org AKRs catalyze the oxidation of these non-K-region trans-dihydrodiols into catechols, which are unstable and undergo autoxidation to form reactive ortho-quinones (o-quinones). frontiersin.org

These PAH o-quinones are toxic through two primary mechanisms:

They are electrophilic and can form adducts with cellular macromolecules. cornell.edu

They are redox-active and can participate in futile redox cycling. In this process, the o-quinone is reduced back to a catechol, which then re-oxidizes to the o-quinone, generating reactive oxygen species (ROS) in the process. frontiersin.orgnih.gov This amplification of ROS can lead to significant oxidative stress and damage to cellular components, including oxidative DNA damage. nih.govnih.gov

Human AKR enzymes, including AKR1A1 and AKR1C1–AKR1C4, are known to catalyze the oxidation of PAH trans-dihydrodiols. acs.orgnih.gov This pathway represents a major route of metabolic activation for PAHs that leads to genotoxicity through the production of ROS. nih.gov

Reactive Metabolite Formation (e.g., Diol-Epoxides, Radical Cations, o-Quinones)

The carcinogenicity of many PAHs, including this compound isomers, is not inherent to the parent compound but arises from its metabolic activation into reactive electrophilic intermediates. researchgate.net This bioactivation process is a critical initiating step in their toxicological pathway.

The primary route of metabolic activation for compounds like Benzo[b]fluoranthene (B1141397) (BbF) involves oxidation by cytochrome P450 (CYP) enzymes to form epoxide intermediates. nih.gov These are subsequently hydrated by epoxide hydrolase to yield trans-dihydrodiols. epa.govnih.gov Further oxidation of these dihydrodiols by CYP enzymes can produce highly reactive diol-epoxides. nih.govepa.gov Specifically for BbF, the 9,10-dihydrodiol is a key metabolite, and its subsequent transformation into a diol-epoxide is suggested as a pathway to its tumorigenic activity. epa.govnih.gov Similarly, benzo[b]fluoranthene-trans-9,10-dihydrodiol-11,12-epoxide (BFDE) has been identified as an ultimate carcinogenic metabolite. researchgate.net While BbF does not possess a "classic" bay-region structure, the formation of these reactive diol-epoxides is a central mechanism of its toxicity. epa.gov

Another bioactivation pathway involves the formation of radical cations. For Benzo[k]fluoranthene (BkF), reaction with oxidizing agents can lead to the formation of radical cations, which are unstable and highly reactive intermediates. acs.org While the formation of a stable dication from BkF has been observed under specific experimental conditions, the initial formation of a radical cation represents a potential pathway for metabolic activation. acs.org

The metabolic process can also lead to the formation of o-quinones. The oxidation of trans-dihydrodiols, catalyzed by aldo-keto reductases, can produce corresponding o-quinones. These o-quinones are redox-active and can generate reactive oxygen species (ROS), contributing to cellular damage. researchgate.net

DNA Adduct Formation and Genotoxicity

The reactive metabolites formed during the bioactivation of this compound isomers can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. nih.govyoutube.com This process is a crucial step in the initiation of chemical carcinogenesis and is a primary mechanism of their genotoxicity. nih.govbiorxiv.org

The highly reactive diol-epoxides are particularly implicated in this process. nih.gov These electrophilic metabolites can attack the nucleophilic sites on DNA bases, primarily guanine and adenine, leading to the formation of stable and bulky adducts. nih.govbiorxiv.org The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not properly repaired. mdpi.com Studies have shown that benzo[b]fluoranthene induces primarily C:G > A:T mutations, indicating that its metabolites mainly target guanine bases. nih.govbiorxiv.org

The genotoxic potential of this compound isomers has been demonstrated in various assays. Benzo[k]fluoranthene is reported to be mutagenic in bacteria. epa.gov Benzo[b]fluoranthene has also shown positive results in reverse mutation assays. epa.gov The genotoxicity of BkF has been observed in marine gastropods, where it caused a concentration-dependent increase in DNA damage as measured by the comet assay. tandfonline.comresearchgate.net Furthermore, exposure to BbF has been shown to cause robust, dose-dependent increases in chromosomal damage in the peripheral blood of mice. nih.govbiorxiv.org

Oxidative Stress Induction

Exposure to this compound isomers can lead to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. tandfonline.comnih.gov This can occur through various mechanisms, including the redox cycling of metabolites like o-quinones and the disruption of mitochondrial function. researchgate.netnih.gov

One of the major consequences of oxidative stress is lipid peroxidation, the oxidative degradation of lipids. This process can damage cell membranes, leading to a loss of membrane integrity and function. A study on the marine gastropod Morula granulata exposed to Benzo[k]fluoranthene (BkF) demonstrated a significant increase in lipid peroxidation values, indicating oxidative damage to cellular membranes. tandfonline.comresearchgate.net

Table 1: Effect of Benzo[k]fluoranthene (BkF) on Lipid Peroxidation in Morula granulata

BkF Concentration (µg/L)Lipid Peroxidation Level (nmol MDA/mg protein)Significance vs. Control
Control1.5-
12.0p < 0.05
102.8p < 0.01
253.5p < 0.001
504.2p < 0.001

Data adapted from studies on marine gastropods exposed to BkF, showing a concentration-dependent increase in malondialdehyde (MDA), a marker of lipid peroxidation. tandfonline.comresearchgate.net

Cells possess a sophisticated antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), to counteract oxidative stress. Exposure to this compound can modulate the activity of these enzymes.

In studies with Morula granulata exposed to Benzo[k]fluoranthene (BkF), the activity of several antioxidant enzymes was significantly altered. tandfonline.comresearchgate.net SOD activity showed a significant increase at higher exposure concentrations, doubling at 50 µg/L compared to the control after 96 hours. tandfonline.comresearchgate.net This indicates an adaptive response to increased superoxide radical production. Similarly, catalase and glutathione S-transferase activities were significantly increased at all exposure concentrations, reflecting a broad cellular response to mitigate oxidative damage. tandfonline.comresearchgate.net In rainbow trout liver spheroids, however, CAT and GST mRNA levels were uninfluenced by BkF exposure. nih.gov

Table 2: Modulation of Antioxidant Enzymes by Benzo[k]fluoranthene (BkF) in Morula granulata

EnzymeEffect of BkF ExposureObserved Change
Superoxide Dismutase (SOD)Increased activityDoubled at 50 µg/L concentration
Catalase (CAT)Increased activitySignificant increase at all concentrations
Glutathione S-transferase (GST)Increased activitySignificant increase at all concentrations

Summary of findings from research on marine gastropods. tandfonline.comresearchgate.net

Apoptosis and Cell Cycle Dysregulation

This compound isomers can disrupt normal cellular processes, leading to programmed cell death (apoptosis) and dysregulation of the cell cycle. These effects are often linked to the genotoxic and oxidative stress induced by the compounds.

Exposure of human lung and bronchial epithelial cells to Benzo[b]fluoranthene (BbF) resulted in a dose-dependent inhibition of cell growth. nih.gov Flow cytometric analysis revealed that BbF induced apoptosis and caused an S-phase arrest in the cell cycle. nih.gov This suggests that the cells' DNA damage response pathways are activated, halting cell division to allow for DNA repair, or triggering apoptosis if the damage is too severe. Similarly, in mouse brain microvascular endothelial cells, BbF treatment induced apoptosis and affected the cell cycle. nih.gov Studies in mouse oocytes also found that BbF exposure leads to early apoptosis. frontiersin.org

Research using proteomics and metabolomics has shown that Benzo[k]fluoranthene (BkF) exposure in mice is associated with signaling pathways involved in apoptosis and the cell cycle. sciopen.com In mouse spermatocyte cells, BkF exposure led to cell cycle arrest at higher doses. sciopen.com

Mitochondrial Dysfunction

Mitochondria are critical cellular organelles that are also primary targets for the toxicity of PAHs. nih.gov Mitochondrial dysfunction can exacerbate oxidative stress and is a key step in the intrinsic pathway of apoptosis.

Studies have demonstrated that Benzo[b]fluoranthene (BbF) can induce mitochondrial dysfunction. In human airway epithelial cells, BbF exposure led to a decrease in the mitochondrial membrane potential. nih.gov A compromised mitochondrial membrane potential is an early indicator of apoptosis and reflects impaired mitochondrial function. nih.gov This disruption of the mitochondria can lead to the release of pro-apoptotic factors and an increase in ROS production, creating a damaging feedback loop. nih.govmdpi.com Research on mouse oocytes further confirmed that BbF exposure results in mitochondrial dysfunction, which contributes to apoptosis and impairs oocyte maturation. frontiersin.orgresearchgate.net

AMPK Pathway Involvement

Recent research has identified the AMP-activated protein kinase (AMPK) pathway as a key mediator in the cellular response to fluoranthene (B47539) isomer exposure. Specifically, studies on Benzo[b]fluoranthene (BbF) have shown that its toxic effects on oocyte maturation are mechanistically linked to this pathway. researchgate.netnih.gov Exposure to BbF leads to the phosphorylation of AMPK. researchgate.netnih.gov This activation of AMPK is a critical event that triggers downstream consequences, including the accumulation of DNA damage and an increased incidence of apoptosis (programmed cell death) in oocytes. researchgate.netnih.govnih.gov The activation of the AMPK pathway by BbF is also associated with mitochondrial dysfunction, suggesting that the compound impairs cellular energy metabolism, which the AMPK pathway regulates. nih.govnih.gov

Proteomics and Metabolomics Approaches in Mechanistic Elucidation

The investigation into the toxicological mechanisms of this compound has been significantly advanced by the application of high-throughput "omics" technologies. Proteomics and metabolomics, in particular, offer a comprehensive view of the molecular perturbations that occur within biological systems upon exposure to this polycyclic aromatic hydrocarbon (PAH). These approaches allow for the simultaneous measurement of numerous proteins and metabolites, providing a detailed snapshot of the cellular state and uncovering key pathways affected by this compound.

Protein Level Alterations

Proteomic analyses have been instrumental in identifying specific proteins whose expression levels are altered following exposure to this compound, offering insights into the cellular response to this compound. Studies have demonstrated that this compound can induce significant changes in the proteome, affecting a range of cellular functions from metabolism to cell cycle regulation and DNA damage response.

In a study investigating the effects of this compound on male reproductive health in mice, proteomic analysis of testicular tissue revealed alterations in several key proteins. sciopen.com Notably, the levels of Spermatogenesis Associated 46 (Spata46) and Rab5b were found to be decreased, while Zinc finger and SCAN domain containing 21 (Zscan21) and Apoptosis-inducing factor mitochondria-associated 2 (Aifm2) were increased. sciopen.com These changes are significant as they are implicated in crucial processes such as spermatogenesis, phagosome function, protein export, and ribosome pathways. sciopen.com

Furthermore, research on mouse spermatocyte cell lines (GC-2) has shown that this compound exposure leads to a dose-dependent increase in the protein levels of Cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and Cytochrome P450 family 17 subfamily A member 1 (CYP17A1). sciopen.com This upregulation is a classic response to PAH exposure and is mediated through the aryl hydrocarbon receptor (AhR). sciopen.commmsl.cz The induction of these metabolic enzymes is a critical step in the bioactivation of this compound, leading to the formation of reactive metabolites that can cause cellular damage. sciopen.com Consistent with this, a dose-dependent increase in the DNA damage marker γ-H2AX was also observed at the protein level. sciopen.com

In a different model using immortalized human hepatocytes (MIHA cell line), exposure to Benzo[k]fluoranthene, a structural isomer of this compound, resulted in a significant suppression of proteosynthesis. mmsl.cz This finding suggests a broad impact on cellular metabolism and function, as protein synthesis is a highly energy-intensive and essential process. mmsl.cz

ProteinObserved ChangeBiological Context/ModelAssociated Function
Spata46DecreasedMouse Testicular TissueSpermatogenesis
Rab5bDecreasedMouse Testicular TissuePhagosome, Protein Export
Zscan21IncreasedMouse Testicular Tissue-
Aifm2IncreasedMouse Testicular TissueApoptosis
CYP1A1IncreasedMouse Spermatocyte GC-2 cellsMetabolism of xenobiotics
CYP17A1IncreasedMouse Spermatocyte GC-2 cellsSteroidogenesis
γ-H2AXIncreasedMouse Spermatocyte GC-2 cellsDNA Damage Response

Metabolic Pathway Disturbances (e.g., Amino Sugar and Nucleotide Sugar Metabolism)

Metabolomics serves as a powerful tool to complement proteomic data by providing a functional readout of the physiological state of a cell. This approach has revealed that this compound exposure can lead to significant disturbances in various metabolic pathways.

One of the key metabolic pathways identified through metabolomic analysis to be affected by this compound is the "amino sugar and nucleotide sugar metabolism" pathway. sciopen.com This pathway is crucial for the synthesis of essential biomolecules, including glycoproteins, glycolipids, and glycosaminoglycans, which are involved in a wide array of cellular processes such as cell signaling, immune response, and the maintenance of extracellular matrix integrity.

A study on male mice exposed to this compound utilized metabolomics to analyze changes in testicular tissue. sciopen.com The results from the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis indicated that the amino sugar and nucleotide sugar metabolism pathway was among the most significantly disturbed. sciopen.com This suggests that this compound's toxicity may be mediated, in part, by disrupting the synthesis or availability of these critical sugar derivatives.

The disruption of this pathway can have far-reaching consequences. For instance, alterations in the levels of nucleotide sugars, which are the activated forms of monosaccharides used in glycosylation reactions, can impact protein function and cellular regulation. creative-proteomics.com Similarly, changes in amino sugar metabolism can affect the synthesis of structural components and signaling molecules. creative-proteomics.com The combined findings from proteomics and metabolomics suggest that this compound exposure is associated with a multifaceted toxicological profile that includes DNA damage, apoptosis, and disruptions in spermatogenesis, which are likely underpinned by these identified metabolic disturbances. sciopen.com

Metabolic PathwayBiological Context/ModelSignificance of Pathway
Amino Sugar and Nucleotide Sugar MetabolismMouse Testicular TissueSynthesis of glycoproteins, glycolipids, and other essential macromolecules; crucial for cell signaling and structure.

Bioremediation Strategies for Dibenzo B,k Fluoranthene Contamination

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of Dibenzo[b,k]fluoranthene, as with other high molecular weight PAHs, is a complex process initiated by enzymatic activities that increase the molecule's water solubility and susceptibility to further degradation.

Under aerobic conditions, microorganisms employ oxygen-dependent enzymatic pathways to dismantle the intricate structure of this compound. This process is primarily initiated by the action of oxygenase enzymes, which introduce oxygen atoms into the aromatic rings, thereby destabilizing the structure and facilitating subsequent cleavage.

The initial step in the aerobic bacterial degradation of PAHs like this compound typically involves the enzymatic incorporation of both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. This reaction is catalyzed by a multi-component enzyme system known as dioxygenase.

Following the formation of the cis-dihydrodiol, the degradation proceeds through one of two principal pathways:

Ortho-cleavage (or intradiol cleavage): In this pathway, the aromatic ring is cleaved between the two hydroxyl groups of the catechol-like intermediate, which is formed upon rearomatization of the dihydrodiol.

Meta-cleavage (or extradiol cleavage): This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups of the catechol-like intermediate.

The specific pathway utilized depends on the microorganism and the particular enzymatic machinery it possesses. Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the compound to carbon dioxide and water. While the precise metabolites of this compound degradation are not extensively documented, the formation of dihydrodiol intermediates is a critical and well-established primary step in the aerobic breakdown of high molecular weight PAHs.

Aromatic ring-opening oxygenases are crucial enzymes in the degradation of PAHs. These enzymes, specifically dioxygenases, are responsible for the initial attack on the aromatic ring, leading to its cleavage. In the context of this compound, these enzymes would catalyze the hydroxylation of the aromatic nucleus, a critical step that precedes ring fission. The activity of these oxygenases is often the rate-limiting step in the bioremediation of high molecular weight PAHs due to their chemical stability.

A diverse range of microorganisms, including bacteria and algae, have demonstrated the ability to degrade PAHs. While specific studies on this compound are limited, research on similar high molecular weight PAHs provides insight into the types of microbial consortia and species that are likely to be effective.

Bacterial consortia, often isolated from contaminated soils and sediments, have shown significant potential for the degradation of complex PAHs. The synergistic interactions within these consortia enhance the metabolic capabilities, allowing for the breakdown of recalcitrant compounds like this compound.

Bacterial GenusRelevant Research Findings on High Molecular Weight PAH Degradation
Bacillus Strains of Bacillus have been identified in microbial consortia capable of degrading various PAHs. Their robust nature and ability to produce biosurfactants can enhance the bioavailability of hydrophobic compounds like this compound.
Gordonia Members of the genus Gordonia are known for their broad metabolic capabilities, including the degradation of a wide range of hydrophobic compounds.
Pseudomonas Pseudomonas species are well-studied PAH degraders. An in silico study has suggested a high binding affinity of this compound to a toll-like receptor in Pseudomonas aeruginosa, indicating a potential for interaction and degradation. sgugit.ru
Rhodococcus Species of Rhodococcus are recognized for their ability to degrade a variety of aromatic hydrocarbons, attributed to their versatile enzymatic systems.
Ochrobactrum This genus includes species that have been isolated from PAH-contaminated environments and have demonstrated the ability to utilize PAHs as a source of carbon and energy.
Amycolatopsis Certain species within this genus are known to possess metabolic pathways for the degradation of complex organic molecules.
Mycobacterium Mycobacterium species are particularly effective in degrading high molecular weight PAHs. They are known to initiate the degradation of these compounds through the action of dioxygenase enzymes.

This table summarizes the general capabilities of the listed bacterial genera to degrade high molecular weight PAHs, as specific degradation data for this compound is limited.

The freshwater green microalga Selenastrum capricornutum (now known as Raphidocelis subcapitata) has demonstrated the ability to efficiently degrade high molecular weight PAHs. researchgate.net Studies have shown that this microalga can remove and biodegrade compounds structurally similar to this compound, such as benzo(k)fluoranthene and benzo(b)fluoranthene. researchgate.net

The degradation of PAHs by S. capricornutum is believed to occur through both monooxygenase and dioxygenase pathways, leading to the formation of hydroxylated and dihydroxylated intermediates, respectively. nih.gov The process involves the initial rapid adsorption of the PAH onto the cell surface, followed by absorption, bioaccumulation, and subsequent intracellular degradation. cityu.edu.hksci-hub.box Research has shown that live cells of S. capricornutum are capable of complete degradation of certain high molecular weight PAHs, while dead cells only exhibit adsorption. cityu.edu.hksci-hub.box

PAHRemoval Efficiency by S. capricornutumDegradation Efficiency by S. capricornutum
Phenanthrene (B1679779) (3-ring)96%Not specified
Fluoranthene (B47539) (4-ring)100%Not specified
Pyrene (4-ring)100%Not specified

This table is based on a study of a mixture of PAHs and indicates the potential of S. capricornutum to degrade multi-ring aromatic compounds. researchgate.net Specific data for this compound is not available.

Identification and Characterization of Degrading Microorganisms

Fungal Contributions

Fungi, particularly white-rot fungi, play a significant role in the degradation of high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs) like Benzo[k]fluoranthene (B33198). These fungi utilize powerful, non-specific extracellular ligninolytic enzyme systems, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), which are capable of oxidizing complex aromatic structures. researchgate.netresearchgate.net

Several fungal species have demonstrated the ability to degrade Benzo[k]fluoranthene. The white-rot fungus Pleurotus ostreatus has been shown to degrade a range of PAHs, including Benzo[k]fluoranthene, in nonsterile soil. researchgate.net Similarly, Irpex lacteus can metabolize Benzo[k]fluoranthene among other HMW PAHs. researchgate.net Research has also highlighted the effectiveness of fungal-bacterial consortia. A co-culture of the fungus Aspergillus terricola with a bacterial consortium resulted in a 69% degradation of Benzo[k]fluoranthene (at a concentration of 30 mg/L) within seven days, a rate significantly higher than that achieved by the bacteria or the fungus alone. amazonaws.com This synergistic relationship suggests that fungal-bacterial co-cultures can be more effective for PAH bioremediation than pure cultures. amazonaws.com

Yeast species have also been identified as potent degraders of HMW PAHs. A study identified several yeast genera, including Candida, Pichia, Rhodotorula, and Sporidiobolus, capable of degrading Benzo[k]fluoranthene with an efficiency of 81%. researchgate.net

Table 1: Fungal Degradation of Benzo[k]fluoranthene

Fungal Species/Consortium Compound Degradation Efficiency Incubation Time Reference
Fungal-Bacterial Consortium (incl. Aspergillus terricola) Benzo[k]fluoranthene 69% 7 days amazonaws.com
Yeast Consortium (Candida, Pichia, etc.) Benzo[k]fluoranthene 81% Not Specified researchgate.net
Sphingobium sp. strain KK22 Benzo[k]fluoranthene 70% 20 days

Enhancement Strategies for Bioremediation Efficiency

To overcome the limitations of low bioavailability and persistence of HMW PAHs, various strategies are employed to enhance the efficiency of bioremediation. These strategies primarily focus on stimulating the native microbial populations (biostimulation) or introducing specialized microorganisms to the contaminated site (bioaugmentation).

Biostimulation involves the addition of nutrients, electron acceptors, or other stimulating agents to enhance the metabolic activity of indigenous microorganisms capable of degrading contaminants. frontiersin.orggreener-h2020.eu The addition of macronutrients, particularly nitrogen and phosphorus, is a common biostimulation technique to adjust the carbon:nitrogen:phosphorus (C:N:P) ratio, which is often imbalanced in contaminated soils. frontiersin.orgnih.gov

Yeast extract can also serve as a biostimulant. In one study, the addition of 0.02% yeast extract improved the pyrene-degrading activity of a fungal strain. researchgate.net Another study investigating a mixture of 13 PAHs found that the addition of yeast extract to the fungus Amycolatopsis sp. Ver12 increased the removal of Benzo[b]fluoranthene (B1141397) from 47% to 59%. nih.gov These organic amendments can provide essential growth factors and act as a co-substrate, boosting the growth and enzymatic activity of PAH-degrading microorganisms. nih.gov

Bioaugmentation is a strategy that involves introducing specific, pre-selected microorganisms or microbial consortia with desired degradation capabilities into a contaminated environment. frontiersin.orgmdpi.com This approach is particularly useful when the indigenous microbial population lacks the ability to degrade specific contaminants or when the degradation rate is too slow. researchgate.net

To improve the survival and effectiveness of the introduced microorganisms, they are often immobilized on carrier materials like biochar or zeolite. mdpi.comnih.gov Immobilization protects the microbial cells from toxic environmental conditions and predation, prevents cell washout, and can improve their contact with the pollutants. mdpi.comnih.gov A study on aged PAH-contaminated soil demonstrated that using an immobilized microbial consortium (H6) combined with other enhancements led to the highest degradation rates. mdpi.comresearchgate.net This comprehensive approach, combining bioaugmentation with immobilization and biostimulation, is considered a promising method for the effective remediation of aged PAHs in contaminated soils. mdpi.com

The effectiveness of bioremediation is highly dependent on the environmental matrix. This compound and other HMW PAHs are commonly found in complex matrices such as contaminated soil, oily sludge, and brackish water, each presenting unique challenges.

Contaminated Soil: In soil, HMW PAHs are hydrophobic and tend to bind strongly to soil particles, which limits their bioavailability to microorganisms. mdpi.com Bioremediation strategies in soil often focus on increasing this bioavailability. The application of bioaugmentation with specific bacterial consortia has shown success. For instance, a bacterial consortium designated H6 demonstrated a significant reduction in HMW PAHs in aged contaminated soil over 24 days. mdpi.com Combining this with biostimulation (e.g., adding glucose) and surfactants can further enhance degradation efficiency. mdpi.comresearchgate.net

Oily Sludge: Oily sludge is a viscous waste product from the petroleum industry containing a complex mixture of hydrocarbons. nih.gov The high concentration of pollutants can be toxic to microorganisms. However, studies have shown that landfarming, a bioremediation process, can effectively treat oily sludge. Over time, both biodegradation and abiotic processes contribute to the reduction of PAHs, although some five- and six-ring compounds can be more persistent. nih.gov Microorganisms isolated from petroleum sludge have demonstrated the ability to degrade PAHs like fluoranthene in laboratory settings. researchgate.net

Brackish Water: Brackish water environments have fluctuating salinity, which can be a stress factor for many microorganisms. However, resident microflora in these environments often possess inherent capabilities for PAH degradation under moderate salt conditions without nutrient amendment. researchgate.net A study conducted in the brackish water of Bodo creek showed that the resident aerobic heterotrophic bacteria and cyanobacteria were capable of degrading Benzo[b]fluoranthene and Benzo[k]fluoranthene over a 56-day period. researchgate.net

Table 2: Bioremediation of Benzo[k]fluoranthene in Different Matrices

Matrix Remediation Strategy Key Findings Reference
Aged Contaminated Soil Bioaugmentation with Immobilized Consortium H6 + Biostimulation 60% removal of HMW PAHs after 24 days. researchgate.net
Brackish Water Natural Attenuation (Resident Bacteria and Cyanobacteria) Significant degradation observed over 56 days without nutrient addition. researchgate.net
Waste Engine Oil Polluted Soil Monitored Natural Attenuation Concentration of Benzo[k]fluoranthene decreased by 47.21% over 13 months in soil with 10% oil contamination. idosi.org

Combined Remediation Approaches (e.g., PAHs and Heavy Metals)

Contaminated sites are often polluted with a mixture of contaminants, including both organic pollutants like PAHs and inorganic pollutants such as heavy metals. nih.gov The presence of heavy metals can significantly impact the efficiency of bioremediation for PAHs, as they can be toxic to microorganisms and inhibit their metabolic activities. researchgate.netresearchgate.net

The interaction between heavy metals and microbial degradation of PAHs is complex and depends on the specific metal and its concentration. For example, one study found that the presence of cadmium (Cd) at 500 ppm in soil rendered the contribution of the fungus Pleurotus ostreatus to PAH degradation negligible, likely due to the inhibition of essential enzyme activity. researchgate.net However, at lower concentrations (10 to 100 ppm), neither cadmium nor mercury (Hg) was found to decrease PAH degradation by the fungus. researchgate.net

Conversely, some metals may enhance bioremediation. A study on the fungal-bacterial synergism in fluoranthene degradation found that the presence of Mn(2+) increased degradation to 78.2%, whereas Cu(2+) reduced it to 53.7%. nih.govresearchgate.net The copper ions inhibited bacterial growth and reduced the ability of bacteria to translocate along fungal hyphae, which can act as a "highway" for bacteria to access pollutants in the soil. nih.gov These findings highlight that the effect of heavy metals on bioremediation is species-specific and that understanding these interactions is crucial for developing effective combined remediation strategies for co-contaminated sites. nih.govresearchgate.net

Regulatory Frameworks and Risk Assessment of Dibenzo B,k Fluoranthene

National and International Classification and Carcinogenic Potential

Benzo[b]fluoranthene (B1141397) and Benzo[k]fluoranthene (B33198) are classified as probable or possible human carcinogens by several national and international health agencies based on sufficient evidence from animal studies. epa.govepa.gov Although there is no direct evidence linking these specific compounds to cancer in humans, they are found in complex mixtures like coal tar, soot, and tobacco smoke, which are known human carcinogens. epa.govepa.govnih.gov

The U.S. Environmental Protection Agency (EPA) classifies both Benzo[b]fluoranthene and Benzo[k]fluoranthene as B2, probable human carcinogens. epa.govregulations.gov This classification is based on sufficient evidence of carcinogenicity in animals. epa.govepa.gov Animal studies have shown that Benzo[b]fluoranthene can produce tumors in mice through skin painting, lung implantation, and injection. epa.govinchem.org Similarly, Benzo[k]fluoranthene has been shown to produce tumors in mice after lung implantation and in skin-painting studies. epa.govepa.gov

The International Agency for Research on Cancer (IARC) has classified both Benzo[b]fluoranthene and Benzo[k]fluoranthene as "possibly carcinogenic to humans" (Group 2B). t3db.cawho.int The U.S. National Toxicology Program (NTP) has concluded that Benzo[b]fluoranthene and Benzo[k]fluoranthene are "reasonably anticipated to be human carcinogens". nih.govnih.gov

Carcinogenicity Classifications of Benzofluoranthenes

OrganizationBenzo[b]fluoranthene ClassificationBenzo[k]fluoranthene Classification
U.S. EPAGroup B2: Probable Human Carcinogen epa.govregulations.govGroup B2: Probable Human Carcinogen regulations.gov
IARCGroup 2B: Possibly Carcinogenic to Humans who.intGroup 2B: Possibly Carcinogenic to Humans t3db.cawho.int
NTPReasonably Anticipated to be a Human Carcinogen nih.govnih.govReasonably Anticipated to be a Human Carcinogen nih.govnih.gov

Environmental Quality Guidelines and Monitoring Programs

To protect human health, regulatory bodies have established environmental quality guidelines for benzofluoranthenes in various media, including water, soil, and sediment. These guidelines are informed by the carcinogenic potential of the compounds.

The U.S. EPA has developed Ambient Water Quality Criteria (AWQC) for the protection of human health. For Benzo[k]fluoranthene, the recommended criterion for consumption of water and organisms is 0.0048 µg/L, and for organism consumption only, it is 0.048 µg/L. regulations.gov These criteria are based on a cancer risk level of 10⁻⁶. The European Union's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has endorsed an Annual Average Environmental Quality Standard (AA-QS) of 0.017 µg/L for both Benzo[b]fluoranthene and Benzo[k]fluoranthene in freshwater and saltwater to protect the ecosystem. europa.eueuropa.eu

Monitoring programs often include benzofluoranthenes as part of the analysis of PAH contamination in various environmental compartments. For instance, they are commonly found in surface sediments of water bodies like the Great Lakes. gov.bc.ca The EPA also has published freshwater sediment screening benchmarks for many PAHs, including Benzo[b]fluoranthene.

U.S. EPA 2015 Updated Human Health Ambient Water Quality Criteria for Benzo[k]fluoranthene regulations.gov

Input ParameterValue for "Water + Organism"Value for "Organism Only"Unit
Cancer Slope Factor (CSF)0.0730.073per mg/kg-d
Risk Level10⁻⁶10⁻⁶-
Body Weight (BW)80.080.0kg
Drinking Water Intake (DI)2.4-L/d
Fish Consumption Rate (FCR)0.0220.022kg/d
Bioaccumulation Factor (BAF)3,9003,900L/kg
Calculated Criterion (AWQC) 0.0048 0.048 µg/L

Bioaccessibility and Human Exposure Assessment in Food

Diet is considered a major source of PAH exposure for the non-smoking population. mdpi.comnih.gov PAHs can contaminate food during processing and high-temperature cooking methods like grilling, smoking, and roasting. mdpi.comicm.edu.pl Assessing human exposure requires understanding not just the concentration of a contaminant in food, but also its bioaccessibility—the fraction that is released from the food matrix in the gastrointestinal tract and becomes available for absorption. waocp.org

Research on grilled meats has shown that the bioaccessibility of PAHs, including Benzo[k]fluoranthene, varies significantly. mdpi.com A study on charcoal-grilled beef and chicken found that PAH bioaccessibility was highest in the stomach, followed by the small intestine. nih.gov Factors such as the type of meat, its fat content, and the degree of doneness (cooking time) significantly influence bioaccessibility. mdpi.comnih.gov A positive linear correlation has been observed between the fat content of grilled meat and the bioaccessibility of PAHs. mdpi.comnih.gov

While much of the research on PAH bioaccessibility has focused on contaminated soil, there is a growing recognition that ingestion through diet is a more significant exposure route. nih.gov In vitro digestion models are increasingly used to estimate PAH bioaccessibility from food, offering a cost-effective alternative to human or animal studies. waocp.org However, these values require validation from in vivo studies to refine human health risk assessments. nih.gov

Challenges in Risk Assessment of Complex PAH Mixtures

Humans are environmentally exposed to PAHs not as individual compounds, but as components of complex mixtures. nih.gov This presents a significant challenge for risk assessment. nih.gov The composition of PAH mixtures can be highly variable, and the toxicological data available are predominantly for single compounds. nih.gov

A common method for assessing the cancer risk of PAH mixtures is the Potency Equivalency Factor (PEF) approach. nih.govcdc.gov This method estimates the potency of individual PAHs relative to a well-studied reference compound, typically Benzo[a]pyrene (BaP). nih.govcdc.gov The total cancer risk of the mixture is then calculated by summing the BaP-equivalent concentrations of the individual components. cdc.gov

However, this approach has several limitations. The PEF values themselves can range over several orders of magnitude depending on the data and methods used for their derivation. researchgate.net Furthermore, a comprehensive review of carcinogenicity studies found that there is insufficient data to quantitatively derive PEFs for many PAHs, with only Benzo[b]fluoranthene and one other PAH having data appropriate for modeling. nih.gov The PEF approach also relies on the assumption of dose additivity, which may not account for potential synergistic or antagonistic interactions between the different PAHs and other chemicals within a mixture. nih.gov These limitations highlight the need for more advanced, interdisciplinary approaches to better estimate the health risks associated with real-world exposures to complex PAH mixtures. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Dibenzo[b,k]fluoranthene in environmental matrices, and how are reference materials utilized?

  • Methodological Answer : Quantification often employs HPLC-FLD or GC-MS, calibrated using certified reference materials (CRMs) like NIST SRM 1650b, which reports this compound concentrations (0.148 ± 0.009 mg/kg) in diesel particulate matter . Calibration curves must account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for correcting recovery losses. Ensure method validation via spike-recovery tests (70–120% recovery) and inter-laboratory comparisons.

Q. How is this compound identified in complex environmental extracts, and what spectroscopic techniques enhance specificity?

  • Methodological Answer : Photoluminescence spectroscopy at 77 K, combined with low-temperature phosphorescence, can distinguish this compound from isomers in coal tar or petroleum samples. For example, NIST SRM 1597a (coal tar) was analyzed using line-narrowing spectroscopy to resolve overlapping PAH signals . Room-temperature UV-Vis absorption spectra provide preliminary identification but require confirmation via mass spectrometry.

Q. What are the critical steps for preparing environmental samples to minimize degradation of this compound during extraction?

  • Methodological Answer : Use accelerated solvent extraction (ASE) with non-polar solvents (e.g., dichloromethane) at controlled temperatures (<100°C) to prevent thermal decomposition. Post-extraction, employ automated µSPE clean-up with dual-phase cartridges (e.g., silica gel + Florisil) to remove interfering lipids and humic acids. Store extracts in amber vials at -20°C to avoid photodegradation .

Advanced Research Questions

Q. How can co-elution challenges between this compound and structurally similar isomers (e.g., Benzo[j]fluoranthene) be resolved in chromatographic analysis?

  • Methodological Answer : Optimize chromatographic conditions using specialized columns (e.g., SH-Rxi™-PAH) with enhanced isomer selectivity. Adjust gradient elution parameters (e.g., acetonitrile/water) to increase retention time differences. For unresolved peaks, employ heart-cutting 2D-LC or tandem MS/MS with isomer-specific fragment ions (e.g., m/z 252 → 224 for this compound) .

Q. What experimental design considerations are essential for assessing the environmental persistence of this compound in phytoremediation studies?

  • Methodological Answer : Conduct controlled hydroponic or soil microcosm experiments with isotopically labeled this compound (e.g., ¹³C or ²H) to track degradation pathways. Monitor metabolites via high-resolution LC-QTOF-MS and correlate degradation rates with microbial community profiles (16S rRNA sequencing). Include abiotic controls (e.g., sterilized soil) to distinguish microbial vs. chemical degradation .

Q. How can discrepancies in recovery rates of this compound during sample preparation be systematically addressed?

  • Methodological Answer : Recovery inconsistencies (e.g., 69% vs. 93% in spiked samples) often stem from matrix-induced signal suppression or co-eluting interferents. Implement standard additions to quantify matrix effects and adjust clean-up protocols (e.g., size-exclusion chromatography for lipid-rich matrices). Use robust internal standards (e.g., Dibenzo[a,l]pyrene-d12) with similar physicochemical properties to correct for losses .

Q. What gaps exist in the toxicity profiling of this compound, and what in vitro models are suitable for filling these gaps?

  • Methodological Answer : While its carcinogenicity remains unstudied, prioritize Ames tests (with S9 metabolic activation) and comet assays to assess genotoxicity. Use human bronchial epithelial (BEAS-2B) or hepatoma (HepG2) cell lines for cytotoxicity profiling. Compare results with structurally related PAHs (e.g., Benzo[a]pyrene) to infer mechanistic pathways .

Method Development & Data Analysis

Q. What strategies improve the sensitivity of this compound detection in low-abundance environmental samples?

  • Methodological Answer : Pre-concentrate samples via solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with high-purity solvents. Enhance MS sensitivity using atmospheric pressure photoionization (APPI), which is more efficient for non-polar PAHs than ESI. Optimize collision energies in MRM modes to maximize signal-to-noise ratios .

Q. How can researchers validate the absence of this compound isomer contamination in synthesized standards?

  • Methodological Answer : Perform comprehensive 2D-GC × GC-TOF/MS to separate and identify trace isomers. Validate purity via nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Cross-check against CRMs (e.g., NIST SRMs) for retention time and spectral matching .

Tables for Key Data

PAH Concentration in SRM 1650b (mg/kg) Uncertainty Reference
This compound0.148±0.009
Benzo[b]fluoranthene2.31±0.21
Naphtho[1,2-k]fluoranthene0.427±0.048

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.